molecular formula C8H8N4 B158780 Quinazoline-2,4-diamine CAS No. 1899-48-5

Quinazoline-2,4-diamine

Cat. No. B158780
CAS RN: 1899-48-5
M. Wt: 160.18 g/mol
InChI Key: XELRMPRLCPFTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazoline-2,4-diamine is a compound with the molecular formula C8H8N4. It is also known by other names such as 2,4-Diaminoquinazoline and 2,4-Quinazolinediamine . This compound has been the subject of various studies due to its potential biological activities .


Synthesis Analysis

Quinazoline-2,4-diamine can be synthesized through various methods. One reported method involves the condensation of aromatic o-aminonitriles with DMF or N, N-diethylformamide in the presence of ZnCl2 at 190-200°C . Another method involves the use of a basic anion-functionalized ionic liquid for efficient CO2 capture and catalytic conversion of CO2 to quinazoline-2,4-diamine .


Molecular Structure Analysis

The molecular structure of Quinazoline-2,4-diamine includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms . The compound has a molecular weight of 160.18 g/mol .


Chemical Reactions Analysis

Quinazoline-2,4-diamine derivatives have been synthesized and tested for various biological activities . For instance, N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives have been synthesized and tested for antibacterial activity .


Physical And Chemical Properties Analysis

Quinazoline-2,4-diamine has a molecular weight of 160.18 g/mol. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors. The compound is characterized by a topological polar surface area of 77.8 Ų .

Scientific Research Applications

Antibacterial and Antileishmanial Activity

Quinazoline-2,4-diamine derivatives have shown significant antibacterial activity against multidrug-resistant Staphylococcus aureus and Acinetobacter baumannii. These derivatives exhibit minimum inhibitory concentrations in the low micromolar range and have limited potential for resistance, low toxicity, and effective in vivo activity, making them promising candidates for antibacterial agents (Van Horn et al., 2014). Additionally, they have demonstrated antileishmanial activity against Leishmania donovani and L. amazonensis intracellular amastigotes, with some compounds showing efficacy in murine models of visceral leishmaniasis (Van Horn et al., 2014).

Antimalarial Activity

Quinazoline-2,4-diamine derivatives have been identified as potent antimalarial agents. Approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity, leading to the discovery of promising drug leads with high antimalarial activity (Mizukawa et al., 2021). Other studies have also reported on the synthesis and evaluation of N2,N4-disubstituted quinazoline-2,4-diamines against Plasmodium falciparum, identifying compounds with good activity and reasonable selectivity over mammalian cell lines (Pobsuk et al., 2018).

Alzheimer's Disease Treatment

2,4-Disubstituted quinazolines have been explored for their potential in treating Alzheimer's disease. Several quinazoline derivatives have been synthesized and evaluated for their ability to inhibit acetyl and butyrylcholinesterase enzymes, prevent beta-amyloid aggregation, and exhibit antioxidant properties. These compounds show promise as multi-targeting agents for Alzheimer's disease treatment (Mohamed & Rao, 2017).

Optoelectronic Materials

Quinazoline derivatives have been incorporated into π-extended conjugated systems for the creation of novel optoelectronic materials. Their applications include use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review highlights the significance of quinazoline and pyrimidine fragments in developing materials for organic light-emitting diodes and other optoelectronic applications (Lipunova et al., 2018).

Synthesis and Structural Studies

Research on the synthesis of quinazoline-2,4-diamine derivatives has contributed to the development of efficient and mild synthetic methods, yielding high-quality compounds for further biological evaluation. Such research facilitates the creation of diverse libraries of bioactive compounds (Mohamed & Rao, 2015).

Future Directions

Research into Quinazoline-2,4-diamine and its derivatives is ongoing, with recent studies focusing on their potential therapeutic applications . For instance, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Furthermore, approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity .

properties

IUPAC Name

quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELRMPRLCPFTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172415
Record name 2,4-Diaminoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinazoline-2,4-diamine

CAS RN

1899-48-5
Record name 2,4-Diaminoquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1899-48-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diaminoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1899-48-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIAMINOQUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UB0T78EL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinazoline-2,4-diamine
Reactant of Route 2
Reactant of Route 2
Quinazoline-2,4-diamine
Reactant of Route 3
Reactant of Route 3
Quinazoline-2,4-diamine
Reactant of Route 4
Reactant of Route 4
Quinazoline-2,4-diamine
Reactant of Route 5
Reactant of Route 5
Quinazoline-2,4-diamine
Reactant of Route 6
Reactant of Route 6
Quinazoline-2,4-diamine

Citations

For This Compound
219
Citations
Z Jiang, WD Hong, X Cui, H Gao, P Wu, Y Chen… - RSC …, 2017 - pubs.rsc.org
A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives has been synthesized and tested for antibacterial activity against five bacterial strains. Twelve different …
Number of citations: 14 pubs.rsc.org
X Zhu, KS Van Horn, MM Barber, S Yang… - Bioorganic & medicinal …, 2015 - Elsevier
Visceral leishmaniasis is a neglected parasitic disease that has a high fatality rate in the absence of treatment. New drugs that are inexpensive, orally active, and effective could be …
Number of citations: 35 www.sciencedirect.com
U Chatturong, K Chootip, H Martin… - European Journal of …, 2023 - Elsevier
During the screening of new N 2 ,N 4 -disubstituted quinazoline 2,4-diamines as phosphodiesterase-5 inhibitors and pulmonary artery vasodilators, one N 2 -methyl-N 4 -[(thiophen-2-yl)…
Number of citations: 3 www.sciencedirect.com
KS Van Horn, X Zhu, T Pandharkar… - Journal of medicinal …, 2014 - ACS Publications
A series of N 2 ,N 4 -disubstituted quinazoline-2,4-diamines has been synthesized and tested against Leishmania donovani and L. amazonensis intracellular amastigotes. A structure–…
Number of citations: 73 pubs.acs.org
T Rekha, S Durgamma, A Padmaja… - Monatshefte für Chemie …, 2017 - Springer
Some new bis(azolylamino)- and bis(azolylmethylamino)quinazolines were prepared from 2,4-dichloroquinazoline and azolyl amines under ultrasonication and tested for their …
Number of citations: 2 link.springer.com
KS Van Horn, WN Burda, R Fleeman… - Journal of Medicinal …, 2014 - ACS Publications
A series of N 2 ,N 4 -disubstituted quinazoline-2,4-diamines has been synthesized and tested against multidrug resistant Staphylococcus aureus. A structure–activity and structure–…
Number of citations: 107 pubs.acs.org
JM Dener, TG Lease, AR Novack… - Journal of …, 2001 - ACS Publications
A series of libraries containing the 2,4-diaminoquinazoline ring system were prepared, starting from polymer-bound amines. The key steps included reaction of the support-bound amine …
Number of citations: 18 pubs.acs.org
M Font, Á González, JA Palop, C Sanmartín - European journal of medicinal …, 2011 - Elsevier
As a continuation of our work on new anti-tumoral derivatives with selective pro-apoptotic activity in cancer cells, we describe the synthesis and the preliminary evaluation of the …
Number of citations: 55 www.sciencedirect.com
J Odingo, T O'Malley, EA Kesicki, T Alling… - Bioorganic & Medicinal …, 2014 - Elsevier
The 2,4-diaminoquinazoline class of compounds has previously been identified as an effective inhibitor of Mycobacterium tuberculosis growth. We conducted an extensive evaluation of …
Number of citations: 30 www.sciencedirect.com
MA Alassaf, KB Selim, MNA Nasr - Journal of Chemistry, 2022 - downloads.hindawi.com
In the present study, a set of 2-anilino-4-alkylaminoquinazoline derivatives were synthesized and tested for their antitumor activities in vitro against a panel of four human cancer cell …
Number of citations: 3 downloads.hindawi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.